molecular formula C13H10IN2O5- B14068998 2-(2,5-Dioxopyrrolidin-1-yl)-4-(2-iodoacetamido)benzoate

2-(2,5-Dioxopyrrolidin-1-yl)-4-(2-iodoacetamido)benzoate

Cat. No.: B14068998
M. Wt: 401.13 g/mol
InChI Key: LNUWOJBBTDACSD-UHFFFAOYSA-M
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Description

2-(2,5-Dioxopyrrolidin-1-yl)-4-(2-iodoacetamido)benzoate is a synthetic organic compound known for its unique chemical structure and reactivity This compound is characterized by the presence of a pyrrolidinone ring and an iodoacetamide group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)-4-(2-iodoacetamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable precursor, such as a γ-lactam.

    Introduction of the Iodoacetamide Group: The iodoacetamide group is introduced via a nucleophilic substitution reaction, where an amine group reacts with iodoacetic acid or its derivatives.

    Attachment to the Benzoate Moiety: The final step involves the esterification of the pyrrolidinone-iodoacetamide intermediate with a benzoic acid derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxopyrrolidin-1-yl)-4-(2-iodoacetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the iodoacetamide group to an amine or other functional groups.

    Substitution: The iodo group can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like thiols (R-SH) or amines (R-NH₂) can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of new substituted derivatives with varied functional groups.

Scientific Research Applications

2-(2,5-Dioxopyrrolidin-1-yl)-4-(2-iodoacetamido)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-yl)-4-(2-iodoacetamido)benzoate involves its interaction with specific molecular targets. The iodoacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or alteration of protein function. This covalent modification can affect various cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxysuccinimide (NHS) Esters: Similar in structure but lack the iodoacetamide group.

    Iodoacetamide: Contains the iodoacetamide group but lacks the pyrrolidinone and benzoate moieties.

    Benzoate Esters: Similar benzoate structure but with different functional groups.

Uniqueness

2-(2,5-Dioxopyrrolidin-1-yl)-4-(2-iodoacetamido)benzoate is unique due to the combination of the pyrrolidinone ring, iodoacetamide group, and benzoate moiety. This unique structure imparts specific reactivity and biological activity, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C13H10IN2O5-

Molecular Weight

401.13 g/mol

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-4-[(2-iodoacetyl)amino]benzoate

InChI

InChI=1S/C13H11IN2O5/c14-6-10(17)15-7-1-2-8(13(20)21)9(5-7)16-11(18)3-4-12(16)19/h1-2,5H,3-4,6H2,(H,15,17)(H,20,21)/p-1

InChI Key

LNUWOJBBTDACSD-UHFFFAOYSA-M

Canonical SMILES

C1CC(=O)N(C1=O)C2=C(C=CC(=C2)NC(=O)CI)C(=O)[O-]

Origin of Product

United States

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